molecular formula C17H36 B1254883 5,9-Dimethylpentadecane

5,9-Dimethylpentadecane

Cat. No.: B1254883
M. Wt: 240.5 g/mol
InChI Key: XTTUZCLEOCTJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,9-Dimethylpentadecane, also known as this compound, is a useful research compound. Its molecular formula is C17H36 and its molecular weight is 240.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Entomological Applications

Pheromone Communication:
5,9-Dimethylpentadecane serves as a critical component of the sex pheromone system in Leucoptera coffeella. Studies have shown that this compound is emitted by female moths to attract males. The effectiveness of traps baited with various stereoisomers of this compound has been documented, revealing that certain configurations are more effective at attracting male moths than others.

  • Field Studies:
    • In a study conducted in coffee plantations in Chiapas, Mexico, traps baited with the (5S,9R)-stereoisomer captured significantly more male moths compared to those baited with other stereoisomers or control traps . This indicates the potential for targeted pest management strategies using synthetic pheromones.
  • Synthesis of Pheromones:
    • The synthesis of this compound has been achieved through methods involving ultrasound-assisted reactions, providing an efficient route to produce this pheromone component in high yields (up to 58%) . This synthetic approach enables the production of pheromones for use in trapping and monitoring pest populations.

Chemical Synthesis and Research

Synthetic Pathways:
The development of synthetic routes for producing this compound has implications beyond entomology. The compound can be synthesized from readily available precursors like citronellol through multi-step reactions involving tosylation and Grignard reactions .

  • Case Study on Synthesis:
    • A notable study detailed a six-step synthesis process yielding both this compound and its minor counterpart, 5,9-dimethylhexadecane. This process not only highlights the feasibility of producing these compounds but also emphasizes their utility in studying insect behavior and ecology .

Potential Agricultural Applications

Integrated Pest Management:
The application of this compound in agricultural settings is primarily related to its use as a pheromone for monitoring and controlling pest populations. By employing traps baited with this compound, farmers can effectively reduce the population of harmful insects like the coffee leaf miner without resorting to chemical pesticides.

  • Efficacy Studies:
    • Research indicates that using a racemic mixture of this compound can enhance male captures compared to using pure stereoisomers alone . This finding suggests that a strategic blend could optimize trapping efficiency and inform pest management strategies.

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Pheromone Communication(5S,9R)-stereoisomer most effective for trapping male Leucoptera coffeella
Chemical SynthesisHigh-yield synthesis (up to 58%) using ultrasound-assisted methods
Agricultural UseEffective in integrated pest management strategies

Properties

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

5,9-dimethylpentadecane

InChI

InChI=1S/C17H36/c1-5-7-9-10-13-17(4)15-11-14-16(3)12-8-6-2/h16-17H,5-15H2,1-4H3

InChI Key

XTTUZCLEOCTJKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCC(C)CCCC

Synonyms

5,9-dimethylpentadecane

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (0.54 g, 22.2 mmol) is etched with iodine and 0.5 ml of a solution of 93% 1-chloro-2,6-dimethyldecane (4.5 g, 20.7 mmol) in tetrahydrofuran (4 ml) is added at 60° C. After the reaction has been started by addition of a drop of 1,2-dibromoethane the rest of the solution is added dropwise. The mixture is diluted with tetrahydrofuran (4 ml) and stirred under reflux for 2.5 h, then cooled to -20° C. 1-Bromopentane (3.8 g, 25 mmol) in tetrahydrofurane (4 ml) and 0.5M dilithium tetrachlorocuprate in tetrahydrofuran (3 ml) are added, and the mixture is stirred at -20° C. for 2 h, at 0° C. for 2 h, and at room temperature overnight. Subsequent treatment with ammonium chloride solution and distillation gives 3.22 g of 5,9-dimethylpentadecane, a yield of 64.8% based on the amount of C12 -alkyl chloride.
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